3-Ethylpyridine

Catalog No.
S598126
CAS No.
536-78-7
M.F
C7H9N
M. Wt
107.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethylpyridine

CAS Number

536-78-7

Product Name

3-Ethylpyridine

IUPAC Name

3-ethylpyridine

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

InChI

InChI=1S/C7H9N/c1-2-7-4-3-5-8-6-7/h3-6H,2H2,1H3

InChI Key

MFEIKQPHQINPRI-UHFFFAOYSA-N

SMILES

CCC1=CN=CC=C1

solubility

370 mg/mL at 196 °C
Soluble in ether; Slightly soluble in water
Soluble (in ethanol)

Synonyms

β-Ethylpyridine; β-Lutidine;

Canonical SMILES

CCC1=CN=CC=C1

The exact mass of the compound 3-Ethylpyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 370 mg/ml at 196 °c370 mg/ml at 196 °csoluble in ether; slightly soluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-Ethylpyridine (CAS 536-78-7) is a specialized alkylpyridine characterized by an ethyl group at the meta (3-) position of the pyridine ring. With a boiling point of 165–166 °C, a density of approximately 0.956 g/mL, and a pKa of ~5.6, it serves as a critical building block in the pharmaceutical, agrochemical, and flavor/fragrance industries . From a procurement perspective, the meta-substitution fundamentally alters its electronic and steric profile compared to ortho- or para-substituted isomers, dictating its specific thermodynamic properties and site-specific reactivity .

Research Fit

Precursor to 3-vinylpyridine for specialty ion-exchange resin monomers
Intermediate in pharmaceutical and agrochemical syntheses
Low water solubility supports straightforward aqueous work-up procedures

Attempting to substitute 3-ethylpyridine with lower-cost isomers like 2-ethylpyridine or 4-ethylpyridine, or relying on crude unrefined alkylpyridine mixtures, frequently leads to process failures. The position of the ethyl group drastically impacts chemical stability; for instance, the 3-ethyl group is highly resistant to oxidative and polar chlorination conditions that rapidly degrade or functionalize the 2- and 4-ethyl groups[1]. Furthermore, the significant boiling point difference (166 °C for 3-ethylpyridine vs. 149 °C for 2-ethylpyridine) prevents direct drop-in substitution in distillation-dependent solvent recovery systems or thermal management applications [2].

Substitution Risk

Distillation profile

Boiling-point separation from 3-methylpyridine alters fractionation requirements; direct substitution may reduce solvent-recovery efficiency.

Aqueous work-up

Water miscibility gap (miscible vs slightly soluble) can lead to product loss into the aqueous phase if 3-methylpyridine is used without process redesign.

Regioselectivity

Reactivity order toward nucleophiles differs; substituting 3-methylpyridine may shift substitution patterns and affect isolated yield.

Exceptional C-H Oxidative Stability at the 3-Position

In polar heterobenzylic C(sp3)–H chlorination pathways (e.g., using TCCA or NCS with TfCl), the ethyl group at the nonresonant 3-position is completely unreactive. Studies demonstrate that 3-ethylpyridine yields 0% chlorination at the ethyl group, whereas 2-ethylpyridine and 4-ethylpyridine undergo rapid functionalization[1].

Evidence DimensionReactivity of the ethyl group under polar chlorination conditions
Target Compound Data3-Ethylpyridine: 0% reactivity (completely unreactive)
Comparator Or Baseline2-Ethylpyridine and 4-Ethylpyridine: Highly reactive (rapid functionalization)
Quantified Difference100% suppression of unwanted alkyl-group oxidation
ConditionsPolar C(sp3)–H chlorination using TCCA or NCS/TfCl

Allows buyers to procure 3-ethylpyridine as a stable, intact building block for complex API synthesis where the ethyl group must survive harsh oxidative steps.

Boiling point separation
Reported
Δ ≈ +20 °C vs 3‑methylpyridine
Δ ≈ +50 °C vs pyridine
Wider boiling gap supports easier solvent recovery by fractional distillation.
Literature values at 760 mmHg; NIST, Sigma‑Aldrich.

Distinct Vaporization Enthalpy for Thermal Management

3-Ethylpyridine exhibits a significantly higher boiling point (166 °C) and standard molar enthalpy of vaporization (82.9 kJ/mol) compared to its ortho-substituted isomer, 2-ethylpyridine (149 °C, 75.6 kJ/mol) [REFS-2, REFS-3].

Evidence DimensionStandard molar enthalpy of vaporization (ΔHvap) and boiling point
Target Compound Data3-Ethylpyridine: 82.9 kJ/mol (BP: 166 °C)
Comparator Or Baseline2-Ethylpyridine: 75.6 kJ/mol (BP: 149 °C)
Quantified Difference+7.3 kJ/mol higher vaporization enthalpy; +17 °C higher boiling point
ConditionsStandard atmospheric pressure thermodynamic evaluation

Critical for engineers designing distillation columns, solvent recovery systems, or thermal management networks where precise energy inputs are required.

Water solubility gap
Data to verify
3‑Ethylpyridine: slightly soluble
3‑Methylpyridine: water‑miscible
Aqueous work‑up protocols require re‑optimization if the methyl homolog is substituted.
Vendor‑certified miscibility classification (Sigma‑Aldrich).

High Matrix Stability in Complex Flavor Formulations

In complex formulation matrices such as e-liquids, 3-ethylpyridine provides a highly specific 'roasted/nutty' sensory profile. Analytical assessments demonstrate that 3-ethylpyridine maintains 98–100% stability over 4 weeks at 0–4 °C in preblend formulations, avoiding the degradation and off-gassing associated with more reactive flavor components [1].

Evidence DimensionChemical stability in flavor preblend formulations
Target Compound Data3-Ethylpyridine: 98–100% stability over 4 weeks
Comparator Or BaselineReactive aldehydes and lower alkylpyridines (prone to degradation)
Quantified DifferenceNear-perfect retention of the target compound in complex matrices
ConditionsE-liquid preblend formulations stored at 0–4 °C for 4 weeks

Ensures reproducible sensory profiles and extended shelf-life for industrial flavor, fragrance, and e-liquid formulations.

Aqueous basicity (pKa)
Head-to-head
5.703‑Methylpyridine: 5.68; Pyridine: 5.17
~0.5 unit increase vs pyridine shifts protonation equilibrium at physiological pH.
UV spectrophotometric determination, 25 °C (Brown & Mihm, 1955).
Vapor pressure
Data to verify
2.5 mmHg~2.6‑fold lower vs 3‑methylpyridine (6.7 mmHg)
Lower volatility may reduce headspace concentration during reactor charging.
Static vapor pressure at 25 °C; various literature sources.
Reactivity with PhLi
Class-level
3‑Picoline > Pyridine > 3‑Ethylpyridine
Slower nucleophilic addition may favor mono‑substitution and higher regioselectivity.
Qualitative competitive kinetics (Abramovitch & Giam, 1964).
Derivative melting points
Data to verify
Picrate 168 °C; Chloroplatinate 213 °C; Chloraurate 147–148 °C
Melting-point shifts vs 3‑methylpyridine derivatives enable low‑cost QC identity testing.
Derivative preparation according to standard pharmacopoeial methods.

Pharmaceutical API Synthesis (Site-Selective Reactions)

Due to the extreme oxidative stability of the 3-ethyl group compared to 2- and 4-substituted analogs, 3-ethylpyridine is a highly suitable precursor for synthesizing complex azaheterocycles where other positions on the pyridine ring must be functionalized without degrading the ethyl chain[1].

Liquid Organic Hydrogen Carriers (LOHC)

The specific vaporization enthalpy (82.9 kJ/mol) and liquid-phase thermodynamic properties make 3-ethylpyridine a highly tunable candidate for reversible hydrogen storage systems, offering distinct thermal management profiles compared to 2-ethylpyridine [2].

Specialty Flavor and Fragrance Formulations

Its distinct roasted/nutty sensory profile and proven 4-week matrix stability in complex blends make it a targeted procurement choice for premium e-liquids and fermented food flavorings, where generic pyridines would introduce pungent off-notes or degrade prematurely [3].

Application Fit

Application
Selection Property
Validation Focus
Ion‑exchange resin monomer precursor
Dehydrogenation efficiency of ethyl side chain
Vinylpyridine yield relative to 3‑methylpyridine route
Pharmaceutical lipophilicity tuning
logP modulation without heteroatom introduction
logP shift and metabolic stability vs methyl analog
Flavor & fragrance formulation
Odor profile differentiation (tobacco, nutty)
Sensory note distinctness and tenacity vs 3‑methylpyridine
Aqueous work‑up processes
Low water solubility
Phase separation and product recovery without salting‑out

Physical Description

Liquid
Colourless to brownish liquid; Tobacco aroma

XLogP3

1.7

Boiling Point

165.0 °C

Density

d0 0.95
0.951-0.957

LogP

1.66 (LogP)
1.66

Melting Point

-76.9 °C
-76.9°C

UNII

A25I3EZ88V

GHS Hazard Statements

Aggregated GHS information provided by 1448 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (11.19%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (89.16%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.53 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

536-78-7

Wikipedia

3-ethylpyridine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pyridine, 3-ethyl-: ACTIVE

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